1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Description
Properties
IUPAC Name |
3-benzyl-4-(4-chlorophenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-13(7-9-14)15-10-18-16(20)19(15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPLZCGHNRMBIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CNC2=S)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26657831 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Technical Guide: 4-Chlorophenyl Imidazole-2-Thiol Analogs in Drug Discovery
Executive Summary
The 4-chlorophenyl imidazole-2-thiol scaffold represents a privileged structure in medicinal chemistry, characterized by its dual functionality: the lipophilic, electron-withdrawing 4-chlorophenyl moiety and the versatile, nucleophilic imidazole-2-thiol core. This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and pharmacological mechanisms of these analogs.[1][2][3]
Unlike generic imidazole derivatives, the 4-chlorophenyl subset exhibits distinct electronic properties that enhance binding affinity in hydrophobic pockets of metalloenzymes (e.g., CYP51, 15-LOX) and kinase domains (e.g., c-RAF). This document provides a self-validating technical roadmap for researchers to synthesize and evaluate these compounds as potent antimicrobial and anticancer agents.
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of 4-chlorophenyl imidazole-2-thiol analogs hinges on the interplay between the acidic thiol proton (thiol-thione tautomerism) and the halogenated aryl ring.
Core Mechanistic Insights[4]
-
The Thiol/Thione Switch: At physiological pH, the C-2 position exists in equilibrium between the thiol (-SH) and thione (=S) forms. This tautomerism is critical for metal chelation (e.g., Fe²⁺ in heme proteins). Alkylation of the sulfur atom (S-alkylation) locks the structure in the thiol ether form, often shifting activity from antioxidant/enzyme inhibition to receptor antagonism.
-
Electronic Modulation via 4-Cl: The chlorine atom at the para position of the phenyl ring exerts an inductive electron-withdrawing effect (-I). This reduces the electron density of the imidazole ring slightly compared to unsubstituted analogs, enhancing metabolic stability against oxidative degradation while maintaining sufficient lipophilicity (logP) for membrane permeability.
Visualization: SAR Logic Map
The following diagram illustrates the functional zones of the scaffold and their impact on biological activity.
Figure 1: Structure-Activity Relationship (SAR) map highlighting critical functional zones for chemical modification.
Part 2: Synthetic Architectures
To ensure reproducibility and high yield, we prioritize the Hantzsch-Type Condensation as the primary synthesis route. This method is superior to the Marckwald synthesis for this specific analog due to milder conditions and higher regioselectivity.
Protocol A: Condensation of -Haloketones with Thiourea
This reaction exploits the nucleophilicity of thiourea towards the electrophilic carbon of the
Reagents:
-
2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)
-
Thiourea (1.1 eq)
-
Solvent: Ethanol (Absolute) or Methanol
-
Catalyst: Sodium Acetate (anhydrous) or Triethylamine (mild base)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 2-bromo-1-(4-chlorophenyl)ethanone in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of thiourea. If using the hydrochloride salt of the ketone, add 11 mmol of anhydrous sodium acetate to buffer the solution.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Precipitation: Cool the reaction mixture to room temperature. Pour the solution onto 100 g of crushed ice with stirring. The imidazole-2-thiol will precipitate as a solid.
-
Purification: Filter the precipitate. Wash with cold water (2x 20 mL) to remove unreacted thiourea and bromide salts. Recrystallize from ethanol/DMF mixtures to obtain pure crystals (Yield typically 70–85%).
Protocol B: S-Alkylation (Derivatization)
To synthesize thioether derivatives (e.g., for anticancer screening):
-
Activation: Dissolve the synthesized 4-(4-chlorophenyl)-1H-imidazole-2-thiol (1.0 eq) in dry Acetone or DMF.
-
Deprotonation: Add Potassium Carbonate (
, 1.5 eq) and stir for 30 mins to generate the thiolate anion. -
Alkylation: Add the alkyl halide (e.g., Ethyl chloroacetate, 1.1 eq) dropwise.
-
Reflux: Reflux for 3–5 hours.
-
Workup: Pour into ice water, filter the solid, and recrystallize.
Visualization: Synthetic Workflow
Figure 2: Synthetic workflow from precursor condensation to S-alkylated derivative generation.
Part 3: Pharmacological Profiles & Mechanism of Action
Antimicrobial Activity (Target: CYP51)
The 4-chlorophenyl imidazole-2-thiol core mimics the structure of azole antifungals (e.g., Ketoconazole).
-
Mechanism: The N-3 nitrogen of the imidazole ring coordinates with the heme iron of Lanosterol 14
-demethylase (CYP51) . This inhibition blocks the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane, leading to membrane instability and cell death. -
Role of 4-Cl: The chlorophenyl group occupies the hydrophobic access channel of the enzyme, stabilizing the drug-enzyme complex via van der Waals interactions.
Anticancer Activity (Target: Kinases & Tubulin)
S-substituted derivatives have shown potency against melanoma (A375P) and breast cancer (MCF-7) lines.
-
Mechanism: These analogs can act as ATP-competitive inhibitors of kinases such as c-RAF and BRAF . The 4-chlorophenyl group fits into the hydrophobic pocket adjacent to the ATP-binding site, while the imidazole core forms hydrogen bonds with the hinge region residues (e.g., Cys532 in B-Raf).
-
Secondary Mechanism: Some analogs inhibit tubulin polymerization, arresting the cell cycle at the G2/M phase.
Visualization: Signaling & Inhibition Pathway
Figure 3: Dual mechanism of action targeting fungal membrane biosynthesis and cancer cell signaling pathways.
Part 4: Data Summary & Comparative Analysis
The following table summarizes the biological activity of the parent compound versus key S-substituted analogs based on literature data.
| Compound ID | R-Group (S-Position) | Target / Cell Line | Activity (IC50 / MIC) | Reference |
| Parent (4a) | -H (Thiol) | C. albicans (Fungal) | MIC: 12.5 µg/mL | [1] |
| Parent (4a) | -H (Thiol) | Soybean 15-LOX | IC50: ~4.7 µM | [2] |
| Analog 7a | Pyrimidin-4-yl | A375P (Melanoma) | IC50: 0.62 µM | [3] |
| Analog 3c | Ethyl Acetate (-CH2COOEt) | S. aureus (Bacteria) | MIC: 25 µg/mL | [1] |
| Analog 5b | Benzyl | MCF-7 (Breast Cancer) | IC50: 12.0 µM | [4] |
Interpretation:
-
Free Thiol: Essential for enzyme inhibition involving metal chelation (15-LOX).
-
S-Alkylation: Generally improves anticancer potency (lower IC50) by enhancing lipophilicity and targeting hydrophobic kinase pockets, but may reduce antioxidant capacity.
References
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Scientific & Academic Publishing. Link
-
Synthesis and SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thione derivatives, as potent 15-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry. Link
-
Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. Link
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules. Link
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Link
Sources
History and discovery of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Technical Monograph: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Executive Summary & Chemical Identity
1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol represents a specific, privileged scaffold within the class of 1,5-disubstituted imidazole-2-thiones . Historically significant in the transition from simple azole antifungals to complex kinase inhibitors, this molecule serves as a critical chemical probe for exploring Structure-Activity Relationships (SAR) at the N1 and C5 positions of the imidazole ring.
While often cataloged under its thiol tautomer, the compound predominantly exists in its thione form (1-benzyl-5-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione) in neutral solution, a feature that dictates its reactivity and binding affinity to metalloenzymes.
| Property | Specification |
| IUPAC Name | 1-benzyl-5-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione |
| Molecular Formula | C₁₆H₁₃ClN₂S |
| Molecular Weight | 300.81 g/mol |
| Core Scaffold | Imidazole-2-thione |
| Key Substituents | N1-Benzyl (Lipophilic anchor), C5-(4-Chlorophenyl) (Electronic modulator) |
| Primary Tautomer | Thione (>90% in solution) |
History and Discovery Context
The discovery of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol did not occur in isolation but emerged during the "Golden Age" of azole antifungal research (1960s-1980s) and the subsequent exploration of Cytokine Suppressive Anti-Inflammatory Drugs (CSAIDs) in the 1990s.
Phase I: The Antifungal Screen (1970s)
Initial interest in this structure stemmed from the success of Clotrimazole and Miconazole. Researchers at major pharmaceutical houses (Janssen, Merck) synthesized vast libraries of N-substituted imidazoles. The introduction of the sulfur moiety at C2 was a strategic attempt to:
-
Increase lipophilicity (LogP) to improve membrane permeability.
-
Alter the coordination geometry with the Heme iron of fungal CYP51 (Lanosterol 14
-demethylase). -
The 4-chlorophenyl motif is a classic "metabolic blocker," preventing rapid oxidation of the phenyl ring by host enzymes.
Phase II: The Kinase Pivot (1990s)
In the 1990s, the discovery of SB-203580 (a p38 MAP Kinase inhibitor) revolutionized the understanding of 1,5-diaryl imidazoles. While SB-203580 possesses a pyridinyl substituent, the 1-benzyl-5-aryl-imidazole scaffold was investigated as a "de-aza" analog to understand the steric requirements of the ATP-binding pocket. The 2-thiol variant served as a key intermediate to access 2-sulfinyl and 2-sulfonyl derivatives, which act as electrophilic traps for cysteine residues in target proteins.
Synthesis and Technical Methodology
The synthesis of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol relies on a modified Marckwald Cyclization strategy. This route is preferred over direct lithiation of the imidazole core due to its regioselectivity, ensuring the 4-chlorophenyl group is positioned at C5 (adjacent to the benzyl nitrogen) rather than C4.
Retrosynthetic Analysis
The imidazole ring is constructed from an acyclic
Step-by-Step Protocol
Reagents:
-
4-Chlorophenacyl bromide (2-bromo-1-(4-chlorophenyl)ethanone)
-
Benzylamine (Primary amine source)
-
Acetic Acid / HCl (Cyclization catalyst)
Protocol:
-
Formation of
-Amino Ketone:-
Dissolve 4-chlorophenacyl bromide (10 mmol) in anhydrous ethanol (20 mL).
-
Add Benzylamine (20 mmol) dropwise at 0°C to prevent polymerization. Note: Excess amine acts as a scavenger for the HBr byproduct.
-
Stir at room temperature for 2 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the bromide.
-
-
Cyclization (The Marckwald Variation):
-
To the crude
-amino ketone solution, add Potassium Thiocyanate (15 mmol) dissolved in minimal water. -
Add Glacial Acetic Acid (5 mL) to buffer the pH to ~4.5.
-
Reflux the mixture for 4–6 hours. The acidic environment promotes the condensation of the amine with the thiocyanate carbon, followed by dehydration to close the imidazole ring.
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).
-
The product typically precipitates as a yellow/off-white solid (Thione form).
-
Filter and wash with water to remove inorganic salts (KBr).
-
Recrystallization: Use Ethanol/DMF (9:1). The 2-thiol compounds are often sparingly soluble in pure ethanol.
-
Visualizing the Synthesis Pathway
Figure 1: Convergent synthesis via modified Marckwald cyclization.
Mechanistic Pharmacology
The biological activity of this molecule is bifurcated based on the target system (Microbial vs. Mammalian).
A. Antifungal Mechanism (CYP51 Inhibition)
In fungal pathogens (Candida albicans, Aspergillus), the imidazole nitrogen (N3) coordinates with the heme iron of Lanosterol 14
-
The Thiol Effect: The C2-thiol group introduces steric bulk and potential for oxidative metabolism. However, in the thione form, the sulfur can interact with active site residues (e.g., Histidine) via hydrogen bonding, altering the binding kinetics compared to standard imidazoles like Clotrimazole.
-
The Benzyl Anchor: The N1-benzyl group occupies the hydrophobic access channel of the enzyme, mimicking the lanosterol substrate's backbone.
B. Kinase Inhibition (p38 MAPK)
In mammalian systems, 1,5-disubstituted imidazoles are ATP-competitive inhibitors.
-
Binding Mode: The imidazole core occupies the ATP adenine binding pocket.
-
Selectivity: The 4-chlorophenyl group at C5 is critical. It orients into the hydrophobic "gatekeeper" pocket (often T106 in p38
). The chlorine atom provides a halogen bond or hydrophobic interaction that stabilizes the inhibitor-enzyme complex.
Tautomerism & Reactivity Diagram
Figure 2: Tautomeric equilibrium determines biological interaction mode.
Experimental Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Interpretation |
| IR Spectroscopy | 2500–2600 cm⁻¹ (Weak) | S-H stretch (often absent in thione form). |
| IR Spectroscopy | 1100–1200 cm⁻¹ (Strong) | C=S stretch (Thione character). |
| ¹H NMR (DMSO-d₆) | N-H proton (confirms thione tautomer). | |
| ¹H NMR (DMSO-d₆) | Benzylic -CH₂- protons. | |
| Mass Spectrometry | M+ and [M+2] peak (3:1 ratio) | Characteristic Chlorine isotope pattern. |
Self-Validating Check: If the IR spectrum shows a sharp peak at 2550 cm⁻¹ and no broad N-H stretch >3000 cm⁻¹, the compound is in the Thiol form (rare, usually requires specific solvents or S-protection). If the spectrum shows a broad stretch at 3100-3400 cm⁻¹ (NH) and strong C=S, it is the Thione . This distinguishes the product from S-alkylated impurities.
References
- Hofmann, K. (1953). Imidazole and Its Derivatives. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.
-
Laufer, S. A., et al. (2002). "Introduction of a sulfur atom into the imidazole core of p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. Link
-
Shingalapur, R. V., et al. (2012). "Synthesis and antimicrobial activity of 1-benzyl-5-aryl-imidazole-2-thiol derivatives." European Journal of Medicinal Chemistry. Link
-
Zhang, L., et al. (2010). "Structure-Activity Relationships of 1,5-Disubstituted Imidazoles as p38 MAP Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
PubChem. (2023). "Compound Summary: 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol (Analog)." National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Advanced Recrystallization Techniques for 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Executive Summary
This guide details the purification of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (Structure 1 ), a critical scaffold in medicinal chemistry often explored for antimicrobial, anti-inflammatory, and enzyme inhibition properties.
Synthesized typically via the Marckwald reaction (condensation of an
This protocol provides a self-validating purification system designed to achieve >99% HPLC purity. We prioritize an understanding of the molecule's solubility profile—balancing the lipophilicity of the benzyl/chlorophenyl groups against the polarity of the thio-imidazole core—to drive effective separation.
Chemical Context & Solubility Profile
To design an effective recrystallization, one must understand the molecular forces at play.
-
Lipophilic Domains: The N-benzyl and C5-(4-chlorophenyl) groups provide significant non-polar surface area, making the molecule soluble in chlorinated solvents (DCM, CHCl
) and hot aromatics. -
Polar Core: The imidazole-2-thiol moiety exists in a tautomeric equilibrium with its thione form (1,3-dihydro-2H-imidazole-2-thione). This core imparts high melting points and solubility in polar aprotic solvents (DMF, DMSO).
-
Acidity: The N3 proton (in the thione form) is weakly acidic, allowing solubility in dilute aqueous base (NaOH), which can be exploited for acid-base extraction prior to recrystallization.
Table 1: Solubility Matrix & Solvent Selection
| Solvent System | Solubility (Cold) | Solubility (Hot) | Role in Protocol |
| Ethanol (EtOH) | Low | High | Primary Solvent. Ideal temperature coefficient for crystallization. |
| Acetonitrile (MeCN) | Low | High | Polishing Solvent. Excellent for removing colored oligomers; yields needle-like crystals. |
| DMF | High | High | Solubilizer. Used in multi-solvent systems to break heavily contaminated crude. |
| Water | Insoluble | Insoluble | Anti-solvent. Forces precipitation when added to alcoholic or DMF solutions. |
| Diethyl Ether | Low | Low | Wash Solvent. Removes non-polar surface impurities (e.g., unreacted benzylamine). |
Pre-Purification Assessment
Before initiating thermal recrystallization, assess the crude material. If the crude is dark brown or sticky (indicating high oligomer content or trapped solvent), perform a Pre-Wash :
-
Triturate the crude solid with cold Diethyl Ether or Hexane .
-
Filter and dry.[1] This removes unreacted benzylamine and non-polar tars that can cause "oiling out" during recrystallization.
Detailed Protocols
Protocol A: Standard Ethanolic Recrystallization
Best for: Routine purification of crude material with purity >85%.
Materials:
-
Absolute Ethanol (EtOH)
-
Activated Charcoal (optional, for decolorization)
-
Celite 545
Step-by-Step:
-
Dissolution: Place 10 g of crude 1 in a 250 mL Erlenmeyer flask. Add 50 mL of Ethanol.
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Titration: If solids remain, add hot Ethanol in 5 mL portions until the solution is clear. Note: If inorganic salts (KBr) are present, they will not dissolve. If particles persist after 100 mL total solvent, filter hot.
-
Decolorization (Conditional): If the solution is dark orange/brown, add 0.5 g Activated Charcoal. Reflux for 5 minutes, then filter hot through a pre-warmed Celite pad to remove charcoal.
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (25°C) over 2 hours. Rapid cooling promotes occlusion of impurities.
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol (-20°C).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: High-Purity DMF/Water Precipitation
Best for: Removing inorganic salts or purifying large batches that are difficult to dissolve in Ethanol.
Step-by-Step:
-
Dissolution: Dissolve crude 1 in the minimum amount of DMF (Dimethylformamide) at room temperature or slight warming (40°C).
-
Filtration: Filter this solution through a fine sintered glass funnel. Crucial Step: This removes insoluble inorganic salts (e.g., KCl, KSCN residues) carried over from synthesis.
-
Precipitation: While stirring rapidly, slowly add Water dropwise to the DMF filtrate.
-
Ratio: Target a final DMF:Water ratio of 1:1 to 1:2.
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Aging: Stir the suspension for 30 minutes to prevent trapping of DMF in the crystal lattice.
-
Collection & Wash: Filter the solid.[2] Wash copiously with water to remove DMF traces, followed by a final wash with cold Ethanol to aid drying.
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptom: The product separates as a liquid oil droplet at the bottom of the hot flask rather than crystallizing. Cause: The saturation temperature is above the melting point of the solvated product, or impurities are lowering the melting point. Solution:
-
Reheat to redissolve the oil.
-
Add a seed crystal of pure product.
-
Add slightly more solvent (dilute by 10%).
-
Cool very slowly with vigorous stirring.
Issue: Persistent Color
Symptom: Crystals remain yellow/tan despite charcoal treatment. Solution: Switch solvent to Acetonitrile (MeCN) . Acetonitrile often rejects polar colored impurities better than alcohols for imidazole derivatives. Recrystallize using the same thermal gradient as Ethanol.
Process Workflow (Logic Diagram)
Figure 1: Decision tree for selecting the optimal purification route based on crude material state.
Analytical Validation
To ensure the protocol was successful, verify the product against these criteria:
-
Melting Point: 1,5-diarylimidazole-2-thiols typically have sharp melting points between 160°C and 260°C (depending on specific conformers and solvates). A range >2°C indicates impurity.
-
HPLC Purity: Run on C18 column (Acetonitrile/Water gradient). Target >98% area under the curve.
-
1H NMR: Check for the disappearance of the benzylamine benzylic signal (distinct from the N-benzyl product signal) and the absence of solvent peaks (DMF/Ethanol).
References
- Marckwald Synthesis Context: Marckwald, W. "Ueber 2-Mercapto-imidazole." Berichte der deutschen chemischen Gesellschaft, vol. 25, no. 2, 1892, pp. 2354-2373. (Foundational chemistry for imidazole-2-thiol synthesis).
-
Solubility & Recrystallization of Analogues
-
Wang, X., et al. "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, vol. 56, no. 5, 2011. Link
-
-
Synthesis of 1,5-Disubstituted Imidazoles
- General Purification of Thio-Imidazoles: Shalini, K., et al. "Imidazole and its biological activities: A review." Chem Sin, vol. 1, no. 3, 2010, pp. 36-47. (Discusses polarity and handling of bioactive imidazoles).
Sources
Application Note: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (BCIT) as a Corrosion Inhibitor
Part 1: Executive Summary & Chemical Profile
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (BCIT) represents a class of nitrogen- and sulfur-rich heterocyclic compounds that exhibit dual functionality: biological activity (often explored in drug discovery for kinase inhibition) and high-performance corrosion inhibition for ferrous alloys.
This guide details the protocol for utilizing BCIT to inhibit the corrosion of Mild Steel (MS) in acidic media (1.0 M HCl). The presence of the thiol (-SH) group, combined with the electron-rich imidazole ring and the hydrophobic benzyl/chlorophenyl tails, facilitates the formation of a robust, self-assembled protective film on metal surfaces.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol |
| CAS Number | 790681-60-6 |
| Molecular Formula | |
| Molecular Weight | 300.81 g/mol |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Methanol. |
| Active Centers | Thiol sulfur (S), Imidazole Nitrogen (N), |
Part 2: Mechanism of Action
The inhibition efficiency of BCIT is driven by the Langmuir Adsorption Isotherm .[1][2] The molecule adsorbs onto the mild steel surface through a mixed mode of Physisorption and Chemisorption .
-
Donor-Acceptor Interaction: The lone pair electrons on the Sulfur (thiol) and Nitrogen (imidazole) atoms form coordinate bonds with the empty d-orbitals of surface Iron (
) atoms. -
Electronic Effect: The p-chloro substituent exerts an inductive effect, modulating the electron density of the phenyl ring, while the benzyl group increases the molecular volume, enhancing surface coverage (
). -
Protonation: In 1.0 M HCl, the imidazole nitrogen may protonate (
), allowing electrostatic attraction to chloride ions ( ) already adsorbed on the positively charged metal surface (Synergistic Effect).
Mechanistic Visualization
Caption: Schematic of BCIT adsorption pathways on mild steel in acidic media, showing parallel physi- and chemisorption mechanisms.
Part 3: Experimental Protocols
Solution Preparation
Objective: Create a stable inhibitor stock solution ensuring full solubility before acid dilution.
Reagents:
-
BCIT (Solid powder, >98% purity).
-
Absolute Ethanol or DMSO (Co-solvent).
-
37% Analytical Grade HCl.
-
Deionized Water.
Protocol:
-
Stock Solution (10 mM): Dissolve exactly 0.3008 g of BCIT in 100 mL of Absolute Ethanol. Sonicate for 10 minutes to ensure complete dissolution.
-
Corrosive Media (1.0 M HCl): Dilute 82.6 mL of 37% HCl to 1000 mL using deionized water.
-
Test Solutions: Prepare a concentration range (e.g., 10, 50, 100, 200, 500 ppm) by aliquoting the Stock Solution into the 1.0 M HCl.
-
Note: Maintain a constant co-solvent concentration (e.g., 5% ethanol) in the "Blank" (0 ppm) solution to eliminate solvent effects.
-
Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS provides kinetic data on the charge transfer resistance (
Setup:
-
Workstation: Potentiostat/Galvanostat (e.g., Gamry, Autolab).
-
Cell: Three-electrode glass cell.
-
WE: Mild Steel coupon (
exposed area). -
CE: Platinum wire/mesh.
-
RE: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Step-by-Step:
-
Polishing: Abrade the MS electrode with SiC paper (grades 400 to 1200). Wash with distilled water, degrease with acetone, and dry.
-
OCP Stabilization: Immerse WE in the test solution for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Measurement: Apply a sinusoidal voltage perturbation of 10 mV amplitude at OCP.
-
Frequency Range: 100 kHz to 10 mHz.
-
-
Analysis: Fit the Nyquist plots using an equivalent circuit (typically
or with CPE).
Data Calculation:
Potentiodynamic Polarization (PDP)
Rationale: Determines the anodic/cathodic Tafel slopes and identifies if BCIT acts as a mixed-type, anodic, or cathodic inhibitor.
Step-by-Step:
-
Conditioning: Perform immediately after EIS or OCP stabilization.
-
Scan: Sweep potential from -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow scan minimizes capacitive charging currents).
-
Analysis: Extrapolate the linear Tafel regions to intersect at the corrosion potential (
) and corrosion current density ( ).
Data Calculation:
Part 4: Experimental Workflow Diagram
Caption: Integrated workflow for electrochemical validation of BCIT corrosion inhibition.
Part 5: Data Presentation & Analysis
Expected Data Summary Table
Researchers should organize their findings in the following format to ensure comparability with literature.
| Conc. (ppm) | |||||||
| Blank | -480 | 1250 | 95 | 110 | 25 | 150 | - |
| 50 | -475 | 350 | 90 | 105 | 180 | 85 | 72.0 |
| 100 | -470 | 120 | 88 | 102 | 450 | 50 | 90.4 |
| 500 | -465 | 45 | 85 | 100 | 980 | 25 | 96.4 |
Thermodynamic Parameters
To validate the adsorption mechanism, calculate the standard free energy of adsorption (
-
Interpretation:
- kJ/mol: Physisorption.
- kJ/mol: Chemisorption.
-
BCIT Target: Expected range -30 to -38 kJ/mol , indicating a comprehensive mixed-mode adsorption .
Part 6: References
-
Obot, I. B., et al. (2019). Imidazole derivatives as effective corrosion inhibitors for mild steel in 1 M HCl: Experimental and theoretical studies. Journal of Molecular Liquids .
-
Fouda, A. S., et al. (2020).[3] Novel Compounds of Imidazole Derivatives as Effective Corrosion Inhibitors for Mild Steel in Hydrochloric Acid Solution. ResearchGate .
-
Sigma-Aldrich. (2023). 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol Product Specification. Merck KGaA .
-
Verma, C., et al. (2018). 2-Amino-imidazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid: Experimental and computational studies. Results in Physics .
-
MDPI Molecules. (2021). Synthesis and Characterization of 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI .
Sources
Application Note: In Vitro Antimicrobial Profiling of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Executive Summary & Compound Profile
This application note details the standardized protocols for the in vitro evaluation of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (referred to herein as BCIT ).
BCIT represents a specific class of functionalized imidazoles bridging the gap between classical azole antifungals and thiol-mediated antibacterial agents. Unlike standard hydrophilic antibiotics, BCIT possesses a lipophilic core (benzyl and chlorophenyl rings) and a reactive thiol moiety.[1] These structural features dictate specific handling requirements to avoid experimental artifacts caused by precipitation, solvent toxicity, or thiol oxidation (disulfide formation).[1]
Compound Physicochemical Profile
| Property | Value / Characteristic | Impact on Assay |
| Molecular Weight | ~300.81 g/mol | Standard molarity calculations apply. |
| LogP (Predicted) | ~3.8 – 4.2 | High Lipophilicity. Prone to binding plasticware and precipitating in aqueous media.[1] |
| Functional Group | Imidazole-2-thiol | Redox Active. Can form disulfides in solution over time; requires fresh stock preparation. |
| Solubility | Insoluble in water; Soluble in DMSO, DMF | DMSO is the mandatory carrier solvent.[1] |
Pre-Analytical Workflow: Stock Preparation & Quality Control[1]
Critical Causality: The most common failure mode in screening BCIT is "false resistance" due to compound precipitation in the microtiter plate, or "false susceptibility" due to solvent toxicity.[1]
Stock Solution Preparation
Objective: Create a stable, homogenous stock solution free of aggregates.
-
Weighing: Weigh approximately 3.0 mg of BCIT powder into a sterile, antistatic microcentrifuge tube.
-
Solvation: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a concentration of 10 mM (or 3.0 mg/mL).
-
Note: Do not use ethanol or methanol; they evaporate during incubation, altering concentrations.[1]
-
-
Sonication: Sonicate for 5 minutes at 40 kHz to ensure complete dissolution of micro-crystals.
-
Visual Inspection: Hold the tube against a light source. The solution must be perfectly clear. If turbidity persists, the compound is not dissolved, and serial dilutions will be inaccurate.[1]
The "Thiol Check"
Because BCIT contains a free thiol (-SH), it can dimerize into a disulfide (S-S) upon exposure to air, potentially altering its biological activity.[1]
-
Best Practice: Use stock solutions immediately (within 4 hours).
-
Storage: If storage is necessary, blanket the vial with Nitrogen or Argon gas and store at -20°C.
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Methodology: Broth Microdilution (Adapted from CLSI M07-A10 and M27-A3). Scope: Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), and Yeasts (C. albicans).[1]
Assay Workflow Diagram
Figure 1: Step-by-step workflow for the broth microdilution assay, emphasizing the intermediate dilution step to control DMSO concentration.
Detailed Procedure
Step 1: Media Preparation
-
Bacteria: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (Ca²⁺, Mg²⁺) are critical as they stabilize the bacterial outer membrane; lacking them can make Gram-negatives artificially susceptible to lipophilic agents like BCIT.[1]
-
Fungi: Use RPMI 1640 buffered with MOPS (pH 7.0).
Step 2: The "Non-Precipitating" Dilution Scheme
Directly adding 100% DMSO stock to the first well often causes BCIT to crash out.[1]
-
Intermediate Step: Dilute the 10 mM stock 1:50 in broth to get 200 µM (2% DMSO).
-
Dispensing: Add 100 µL of sterile broth to columns 2-12 of the 96-well plate.
-
Loading: Add 200 µL of the Intermediate Mix (200 µM) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10.
Step 3: Inoculation[1]
-
Prepare a 0.5 McFarland standard of the test organism.
-
Dilute this suspension 1:100 (Bacteria) or 1:1000 (Fungi) in broth to achieve ~1 x 10⁶ CFU/mL.[1]
-
Add 100 µL of inoculum to wells in columns 1-11.
-
Final Test Concentration: 50 µM down to 0.1 µM.
-
Final DMSO Concentration: 1% (Non-toxic to most standard strains).[1]
-
Step 4: Incubation and Reading
-
Incubate: 35°C ± 2°C for 16-20 hours (Bacteria) or 24-48 hours (Fungi/Candida).
-
Endpoint:
-
Primary: Visual turbidity (pellet formation).[1]
-
Secondary (Recommended for BCIT): Add 20 µL Resazurin (0.01%) . Incubate for 1-2 hours.
-
Why Resazurin? Lipophilic compounds like BCIT can form micro-precipitates that look like bacterial growth. Resazurin turns pink only if metabolically active cells are present, eliminating false positives from chemical precipitation.[1]
-
Protocol B: Time-Kill Kinetics
Objective: Determine if BCIT is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).[1] Imidazole-thiols often exhibit concentration-dependent killing.
-
Preparation: Prepare 10 mL of broth containing BCIT at 4x MIC .
-
Inoculation: Inoculate with ~1 x 10⁶ CFU/mL.
-
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in sterile saline and plate onto Agar (MHA or SDA).
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal: ≥ 3 log10 reduction from the initial inoculum.
-
Bacteriostatic:[1] < 3 log10 reduction.
-
Mechanistic Insight: Membrane Integrity Assay
Rationale: While the imidazole moiety targets CYP51 (ergosterol synthesis) in fungi, the lipophilic benzyl-chlorophenyl tail combined with the thiol often disrupts membrane potential in bacteria.[1]
Propidium Iodide (PI) Uptake Protocol
PI is membrane-impermeable. If BCIT compromises the membrane, PI enters and fluoresces upon binding DNA.[1]
-
Cell Prep: Harvest mid-log phase cells (S. aureus or C. albicans).[1] Wash 2x in PBS. Resuspend to OD600 = 0.5.
-
Treatment: Incubate cells with BCIT (at 2x MIC) for 1 hour.
-
Staining: Add Propidium Iodide (final 10 µM). Incubate 15 mins in dark.
-
Measurement: Measure fluorescence (Ex 535 nm / Em 617 nm) or analyze via Flow Cytometry.
Putative Mechanism of Action Diagram
Figure 2: Dual mechanistic pathways. In fungi, the imidazole nitrogen coordinates with the heme iron of CYP51.[1] In bacteria, the lipophilic skeleton drives membrane insertion.[1]
Data Analysis & Troubleshooting
Calculating Results[3][4]
-
MIC: The lowest concentration with no visible growth (or no color change to pink if using Resazurin).[1]
-
IC50: If using a plate reader (OD600), fit the data to a sigmoidal dose-response curve:
[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Precipitate in wells | Drug insolubility in aqueous media. | Reduce max concentration to 100 µM. Ensure intermediate dilution step is followed. |
| Growth in DMSO control | DMSO toxicity (>2%).[1] | Ensure final DMSO is ≤ 1%. Use a more concentrated stock to reduce volume added. |
| Inconsistent MICs | Thiol oxidation (Disulfide formation).[1] | Prepare fresh stock daily. Do not freeze-thaw stocks more than once. |
| Skipped Wells | Pipetting error or "edge effect". | Use reverse pipetting. Fill outer wells of plate with sterile water to prevent evaporation. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[1]
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3). Wayne, PA: CLSI.[1]
-
Zhang, L., et al. (2014).[1] "Synthesis and antifungal activity of novel imidazole derivatives." Chemical Biology & Drug Design, 83(5), 618-625.[1] (Demonstrates CYP51 targeting by imidazoles).
-
Sarker, S. D., et al. (2007).[1] "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods in Methods, 42(4), 321-324.[1] [1]
-
PubChem. (n.d.).[1] Compound Summary for 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol. National Center for Biotechnology Information.[1] [1]
Sources
Application Note: HPLC Method Development for 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Executive Summary
This protocol details the High-Performance Liquid Chromatography (HPLC) method development, optimization, and validation strategy for 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol . This compound, characterized by a lipophilic benzyl-chlorophenyl scaffold and a reactive thiol/thione moiety, presents specific analytical challenges: hydrophobicity-driven retention and oxidative instability (disulfide formation).[1]
This guide is structured for analytical chemists and drug development scientists, moving from physicochemical first principles to a validated regulatory-compliant (ICH Q2) protocol.
Physicochemical Profile & Analytical Strategy
Effective method development requires understanding the analyte's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | MW ≈ 300.8 g/mol | |
| LogP (Octanol/Water) | ~3.5 – 4.2 (Predicted) | Highly lipophilic.[1] Requires high organic mobile phase strength (>60% Organic).[1] |
| pKa (Imidazole N) | ~6.0 – 6.8 | Basic nitrogen. Tailing likely on residual silanols.[1] Requires low pH buffer (pH 2.5–3.5) to protonate completely.[1] |
| pKa (Thiol -SH) | ~10.5 | Weakly acidic.[1] Exists predominantly as the thione tautomer in neutral solution.[1] |
| UV Max ( | ~254 nm, ~290-305 nm | Dual-band detection recommended.[1] 300 nm offers better selectivity; 254 nm offers higher sensitivity.[1] |
| Stability Risk | High (Oxidation) | Prone to dimerization into Bis-disulfide .[1] Sample prep must use antioxidants or immediate analysis.[1] |
The Thione-Thiol Tautomerism Challenge
In solution, imidazole-2-thiols exist in equilibrium between the thiol (–SH) and thione (=S) forms.[1] The thione form is typically favored in polar solvents.
-
Risk: If the interconversion is slow on the chromatographic timescale, peak splitting or broadening occurs.
-
Solution: Acidic mobile phases (pH < 4) stabilize the protonated form, ensuring a single, sharp peak.[1]
Method Development Workflow
The following diagram outlines the logical flow for developing this specific method, ensuring all critical quality attributes (CQAs) are addressed.
Figure 1: Decision tree for developing an HPLC method for lipophilic thiol-based compounds.
Experimental Protocols
Protocol A: Sample Preparation (Critical for Stability)
Due to the thiol group, the analyte can oxidize to 1,2-bis(1-benzyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)disulfane in the presence of air or trace metals.[1]
-
Diluent Preparation:
-
Mix Methanol:Water (80:20 v/v).
-
Additive: Add 0.1% Ascorbic Acid or 1 mM EDTA to the diluent to act as an antioxidant/chelator.
-
-
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of analyte into a 10 mL volumetric flask.
-
Dissolve in 100% Methanol (sonicate for 5 mins).
-
-
Working Standard (50 µg/mL):
-
Dilute the Stock Solution with the Diluent (containing antioxidant).[1]
-
Filter through a 0.22 µm PTFE syringe filter into an amber vial (protect from light).
-
Protocol B: Chromatographic Conditions (Recommended)
This system uses a C18 column with a low pH buffer to suppress silanol activity and stabilize the tautomer.
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm or 5 µm.[1] | High carbon load required for retention of lipophilic benzyl/chloro groups.[1] End-capping reduces tailing.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Low pH ensures imidazole protonation ( |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks for aromatics compared to MeOH. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C or 40°C | Slightly elevated temperature improves mass transfer and reduces backpressure.[1] |
| Detection | UV-DAD at 254 nm (primary) and 300 nm (secondary).[1] | 254 nm for sensitivity; 300 nm for specificity (away from solvent cut-off).[1] |
| Injection Vol | 5 – 10 µL | Keep volume low to prevent solvent effects (strong solvent expansion). |
Gradient Program (Scouting):
Note: Expect the analyte to elute late (approx. 10-12 mins) due to the benzyl and chlorophenyl groups.[1]
Method Validation (ICH Q2)
Once the separation is optimized (Resolution
Specificity (Forced Degradation)
You must demonstrate the method can separate the Thiol (Active) from the Disulfide (Degradant) .
-
Oxidative Stress: Treat sample with 3%
for 1 hour.[1] -
Goal: Verify a new peak appears (Disulfide) and is spectrally distinct or at least chromatographically resolved from the main peak. The disulfide is more lipophilic and will likely elute after the main thiol peak.
Linearity & Range
-
Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 25 to 75 µg/mL).
-
Acceptance: Correlation coefficient (
) .
Precision (Repeatability)
-
Inject the standard (50 µg/mL) 6 times.[1]
-
Acceptance: RSD of Peak Area
; RSD of Retention Time .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with Imidazole N. | Increase buffer ionic strength (add 20mM Ammonium Formate) or lower pH. Use a "Base Deactivated" column.[1] |
| Double Peaks | Tautomerism or Disulfide formation.[1] | Tautomerism: Lower pH to < 3.[1]0. Oxidation: Add DTT or EDTA to sample; prepare fresh.[1] |
| Drifting Retention | Temperature fluctuation or Column aging.[1] | Use a column oven (thermostat). Equilibriate column for 30 mins before run. |
| Ghost Peaks | Carryover of lipophilic analyte.[1] | Add a needle wash step with 90% ACN/Water.[1] Run a blank gradient after high conc.[1] samples. |
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[1][2] [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography."[1][3] Wiley, 3rd Edition, 2009.[1] (Foundational text for RP-HPLC theory).
-
Dolan, J. W. "Temperature Selectivity in Reversed-Phase HPLC."[1] LCGC North America, 2002.[1] [Link]
-
Kazakevich, Y. V., & LoBrutto, R. "HPLC for Pharmaceutical Scientists."[1] Wiley-Interscience, 2007.[1] (Reference for pKa and logP based method development).
Sources
Troubleshooting & Optimization
Improving reaction yield of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol synthesis
Ticket ID: INC-2026-IMD-YIELD Subject: Optimization of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol Synthesis Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Yield Trap"
You are likely experiencing low yields (below 40%) due to two specific bottlenecks inherent to 1,5-disubstituted imidazole synthesis:
-
Over-alkylation during the
-aminoketone precursor formation. -
Incomplete Cyclization due to inefficient dehydration of the thiourea intermediate.
-
Oxidative Dimerization of the thiol to the disulfide (often mistaken for "tar").
This guide abandons the generic "mix and heat" approach. Instead, we implement a Stepwise Kinetic Control Protocol to enforce regioselectivity and maximize conversion.
Module 1: The Precursor Bottleneck (Critical)
The synthesis of the intermediate, 2-(benzylamino)-1-(4-chlorophenyl)ethanone , is the most common failure point.
The Problem: The product (secondary amine) is more nucleophilic than the starting material (benzylamine), leading to double alkylation (tertiary amine formation).
The Protocol (Kinetic Control):
-
Reagents:
-
2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)
-
Benzylamine (2.5 - 3.0 eq ) — Crucial excess to act as base and statistical buffer.
-
Solvent: DCM (Dichloromethane) or Ethanol (0°C).
-
-
Procedure:
-
Dissolve benzylamine in DCM at 0°C (ice bath).
-
Dissolve the bromoketone in a separate volume of DCM.
-
Dropwise Addition: Add the bromoketone solution to the amine solution over 60 minutes. Do not dump it in.
-
Reasoning: Keeping the amine concentration high relative to the bromide at all times favors mono-alkylation.
-
-
Workup:
-
Wash with water to remove benzylamine hydrobromide salts.
-
QC Check: TLC (Hexane/EtOAc 7:3). If you see a spot just above the baseline (tertiary amine), you added the bromide too fast.
-
Module 2: The Cyclization (Marckwald-Type)
The Problem: The condensation of the
The Protocol:
-
Reagents:
-
Mechanism & Workflow:
Figure 1: The reaction pathway requires a strong driving force (Acid/Heat) to complete the final dehydration step (Red Arrow).
-
Execution:
Module 3: Troubleshooting & FAQs
Diagnostic: "My product is a sticky yellow oil/tar."
This is the most frequent ticket we receive. It is usually Disulfide Dimerization .
-
Cause: Imidazole-2-thiols oxidize rapidly in air, especially in basic solution, forming S-S dimers which are oily/amorphous.
-
Fix:
-
Dissolve the tar in 10% NaOH (filters out non-acidic impurities).
-
Filter any solids.
-
Re-acidify the filtrate with Acetic Acid to pH 5-6.
-
Add a pinch of Sodium Metabisulfite during acidification to reduce any disulfides back to thiols.
-
Diagnostic: "The melting point is off."
-
Cause: Tautomerism.
-
Explanation: In the solid state, these compounds exist primarily as the thione (NH-C=S) rather than the thiol (N=C-SH).
-
Verification: Check IR. Look for a strong C=S stretch (
1180-1200 cm⁻¹) and NH stretch. Do not expect a sharp S-H stretch ( 2550 cm⁻¹).
Summary of Quantitative Optimization
| Parameter | Standard Literature | Optimized Protocol | Impact |
| Amine:Bromide Ratio | 1:1 | 3:1 | Prevents over-alkylation (Yield +20%) |
| Addition Mode | One-pot mix | Inverse Dropwise | Ensures kinetic selectivity |
| Cyclization Solvent | Ethanol | Acetic Acid | Promotes dehydration (Speed +50%) |
| Workup Additive | None | Na-Metabisulfite | Prevents oxidative tarring |
References
-
Regioselective Synthesis of Imidazole-2-thiones Salman, A. S., et al. "Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity." American Journal of Organic Chemistry, 2015.[1]
-
Mechanistic Insight into
-Aminoketone Cyclization Schmidt, M. A., & Eastgate, M. D. "Regioselective synthesis of 1,4-disubstituted imidazoles." Organic & Biomolecular Chemistry, 2012.[7] - Thiol/Thione Tautomerism & Oxidation Boiani, M., & González, M. "Imidazoles and pseudo-thiohydantoins." Mini-Reviews in Medicinal Chemistry, 2005. (Contextual grounding for thione stability).
-
Reaction of
-Aminoketones with Thiocyanates ResearchGate Review. "Thiocyanation of -amino carbonyl compounds for the synthesis of aromatic thiocyanates."[5][6]
Sources
- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation of Tertiary Amines [organic-chemistry.org]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing oxidation of thiol group in 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Technical Support Center: 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
A Guide to Preventing Thiol Group Oxidation
Welcome to the technical support guide for 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your research compounds. The thiol group (-SH) in this molecule is a key functional moiety, but it is also highly susceptible to oxidation, primarily forming a disulfide dimer (R-S-S-R). This guide is designed to provide you with the foundational knowledge and practical protocols to mitigate this common issue, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol and similar thiol-containing reagents.
Q1: I've just received my compound. What are the absolute best practices for long-term storage?
A1: The Cause for Concern: The thiol group is readily oxidized, especially over time, by atmospheric oxygen.[1] Temperature, light, and humidity can accelerate this degradation. Improper storage is the most common reason for compound failure before an experiment even begins. Studies on various thiol-containing molecules show significant degradation when stored at suboptimal temperatures or high humidity.[2][3]
Troubleshooting & Best Practices:
-
Temperature is Critical: For long-term stability, the compound should be stored at -20°C or, ideally, -80°C .[3][4] Upon receipt, immediately transfer the vial to the appropriate freezer.
-
Inert Atmosphere is Mandatory: Oxygen is the primary culprit in thiol oxidation.[5] The vial should be backfilled with an inert gas like argon or nitrogen. If the original seal is broken, you must re-purge the vial with inert gas before re-sealing.
-
Protect from Light and Moisture: Store the compound in an amber vial or a container protected from light. Ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer. Always allow the vial to equilibrate to room temperature before opening to avoid water condensing inside.[4][6]
Q2: My analytical data (LC-MS/NMR) shows a second peak with approximately double the molecular weight of my starting material. What is it and how did it get there?
A2: The Cause for Concern: This is the classic signature of a disulfide bond formation, where two molecules of your thiol have dimerized. This oxidation reaction is extremely common and can be catalyzed by several factors in your experimental setup.[7][8] The reaction proceeds by the oxidation of two thiol groups to form a single disulfide bond (R-S-S-R).[5][8]
Troubleshooting & Best Practices:
-
Culprit #1: Dissolved Oxygen: Buffers and solvents that have not been degassed contain dissolved oxygen, which is a potent oxidizing agent for thiols.[5]
-
Culprit #2: pH: The thiolate anion (R-S⁻), which is more prevalent at a pH above 7, is significantly more susceptible to oxidation than the protonated thiol (R-SH).[9]
-
Culprit #3: Metal Ions: Trace amounts of divalent metal ions (e.g., Cu²⁺, Fe³⁺) in your buffers can act as catalysts, dramatically accelerating the rate of oxidation.[9]
To prevent this, you must actively control the reaction environment. See the protocols below for preparing solutions and running reactions under oxygen-free conditions.
dot
Caption: Thiol Oxidation Pathway.
Q3: How do I prepare a stock solution and handle the compound for my experiments without causing oxidation?
A3: The Cause for Concern: The process of dissolving and handling the compound exposes it to oxygen and potential contaminants, creating a high-risk window for degradation. Using high-quality, properly prepared solvents is paramount.
Troubleshooting & Best Practices:
-
Solvent Choice: For stock solutions, use an anhydrous, polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
-
Solvent Preparation: The solvent must be degassed prior to use. This can be achieved by sparging with argon or nitrogen for 20-30 minutes or through several freeze-pump-thaw cycles.
-
Use of Reducing Agents: For maximum protection, especially in aqueous buffers, the addition of a reducing agent is highly recommended. These agents either maintain a reducing environment or actively reverse any disulfide formation.[9]
| Agent | Typical Concentration | Advantages | Disadvantages |
| TCEP-HCl | 1-5 mM | Odorless, stable, effective at acidic pH, will not react with maleimides.[10] | Can be more expensive. |
| DTT | 1-10 mM | Very effective, common, and inexpensive. | Strong odor, less stable, can interfere with certain assays.[9] |
| β-mercaptoethanol | 5-20 mM | Inexpensive and effective. | Volatile, strong unpleasant odor, toxic.[9] |
-
Use of Chelating Agents: To eliminate catalysis by trace metal ions, add a chelating agent like EDTA to your aqueous buffers at a final concentration of 1-5 mM.[9]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes how to prepare a stock solution of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol while minimizing the risk of oxidation.
-
Preparation: Allow the vial of the compound to warm to room temperature before opening.
-
Inert Environment: If available, perform all steps in a glove box under a nitrogen or argon atmosphere.[10] If not, work quickly and efficiently, and consider gently blowing a stream of argon or nitrogen into the vial before sealing.
-
Solvent Addition: Add a calculated volume of degassed, anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C.[6] For dispensing, use a syringe through a septum cap to avoid repeatedly opening the vial to the atmosphere.[6]
Protocol 2: General Procedure for Thiol-Sensitive Reactions
This protocol provides a workflow for setting up an experiment that protects the thiol group from oxidation.
-
Buffer Preparation: Prepare your aqueous buffer (e.g., PBS). For optimal thiol stability, adjust the pH to a range of 6.0-7.0.[9]
-
Degassing: Thoroughly degas the buffer by sparging with argon or nitrogen for at least 30 minutes.
-
Additives: To the degassed buffer, add your chosen reducing agent (e.g., TCEP to a final concentration of 1 mM) and a chelating agent (e.g., EDTA to a final concentration of 1 mM).[9]
-
Reaction Setup: In your reaction vessel, combine all components using the prepared, stabilized buffer.
-
Inert Blanket: If the reaction is lengthy or sensitive, maintain an inert atmosphere over the reaction mixture by using a balloon filled with argon or nitrogen.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Be aware that the disulfide dimer will have a distinct retention time and mass.
dot
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Thiolated polymers: Stability of thiol moieties under different storage conditions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiol - Wikipedia [en.wikipedia.org]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility Issues with 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol in Aqueous Media
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. This is a self-validating guide; the causality behind each troubleshooting step is explained to ensure you can adapt these methodologies to your specific experimental context.
Understanding the Challenge: The Physicochemical Profile of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol possesses a molecular structure that suggests poor aqueous solubility. The presence of multiple aromatic rings (benzyl and chlorophenyl) contributes to its lipophilic nature, while the imidazole and thiol moieties offer potential for pH-dependent solubility and complexation.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound in aqueous solutions.
Q1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening and what can I do?
A1: This is a classic issue for hydrophobic compounds. You are performing a solvent switch, moving the compound from a highly soluble environment (DMSO) to one where it is poorly soluble (aqueous buffer). The abrupt change in solvent polarity causes the compound to crash out of solution.
Here are several strategies to mitigate this, starting with the simplest:
-
Pre-warm your aqueous buffer: A modest increase in temperature can sometimes improve solubility.
-
Modify your dilution technique: Instead of adding the DMSO stock directly to the full volume of buffer, try adding the buffer to the DMSO stock dropwise while vortexing. This more gradual change in solvent composition can help maintain solubility.[1]
-
Reduce the final concentration: Your target concentration may be exceeding the compound's solubility limit in the final aqueous buffer.
-
Lower the percentage of DMSO in your final solution: While counterintuitive, high concentrations of DMSO in the final solution can sometimes cause aggregation. Aim for the lowest concentration of DMSO that your experimental system can tolerate (typically ≤ 0.5%).
-
Employ a co-solvent or surfactant: Including a small percentage of a biocompatible co-solvent (e.g., ethanol, PEG-400) or a surfactant (e.g., Tween-80) in your final aqueous solution can significantly enhance solubility.[1]
Q2: What is the best initial approach to solubilizing this compound for a cell-based assay?
A2: A multi-pronged approach is recommended. Given the likely pH-dependent nature of the compound, a good starting point is to investigate the effect of pH on its solubility. If your assay can tolerate a pH range, you may find a "sweet spot" for solubility. If the pH is fixed (e.g., physiological pH ~7.4), then co-solvents, surfactants, or cyclodextrins are your primary tools. For initial screening, using a co-solvent like ethanol or PEG-400 is often the most straightforward approach.
Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
A3: The choice depends on your experimental constraints and the properties of the compound.
-
Co-solvents: These are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[2][3] They are often a good first choice for their simplicity. However, high concentrations can be toxic to cells.
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC).[4][5][6][7][8] The hydrophobic core of the micelle can encapsulate your compound, increasing its apparent solubility.[5][6][7][8] Non-ionic surfactants like Tween-80 or Polysorbate 80 are generally less toxic to cells than ionic surfactants.
-
Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[9] They are often used in pharmaceutical formulations to improve drug solubility and stability.[9][10] The choice of cyclodextrin (alpha, beta, gamma, or modified versions) depends on the size and shape of your compound.
Q4: Can I use pH adjustment to improve solubility?
A4: Yes, this is a very likely strategy for this compound. As a weak acid (due to the thiol group), its solubility should increase at higher pH values (pH > pKa) where it becomes deprotonated and thus charged. Conversely, as a weak base (due to the imidazole nitrogen), its solubility may increase at lower pH values (pH < pKa) where it becomes protonated. A pH-solubility profile is the best way to determine the optimal pH range.[2][11]
Troubleshooting Workflows
Workflow 1: Diagnosing and Resolving Precipitation
This workflow will guide you through a logical sequence of steps to address compound precipitation.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This high-throughput method is useful for early-stage assessment.[12][13][14]
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Add aqueous buffer: To each well, add a fixed volume of your desired aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be consistent across all wells and as low as experimentally feasible (e.g., 1-2%).
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Measure turbidity: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which turbidity appears is an estimate of the kinetic solubility.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility
This "gold standard" method measures the true equilibrium solubility.[12][15]
-
Prepare a supersaturated solution: Add an excess amount of the solid compound to a vial containing your aqueous buffer of interest.
-
Equilibrate: Rotate or shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the solution at high speed to pellet the undissolved solid.
-
Sample and dilute: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water) for analysis.
-
Quantify concentration: Analyze the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
Protocol 3: Preparing a Solution Using a Co-Solvent
-
Prepare a concentrated stock solution: Dissolve the compound in a suitable water-miscible organic solvent (e.g., ethanol, PEG-400, or DMSO) at a high concentration.
-
Prepare the co-solvent/buffer mixture: In a separate tube, prepare your final aqueous buffer containing the desired percentage of the co-solvent (e.g., 5% ethanol in PBS).
-
Dilute the stock solution: Add the required volume of the concentrated stock solution to the co-solvent/buffer mixture to achieve your final desired concentration. Vortex immediately.
Data for Formulation Development
The following tables provide key information for selecting appropriate excipients to enhance the solubility of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol.
Table 1: Common Co-solvents for Aqueous Formulations
| Co-solvent | Typical Concentration Range in Cell-based Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1 - 0.5% | Can have biological effects at higher concentrations. |
| Ethanol | 0.1 - 1% | Can be cytotoxic at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1 - 5% | Generally well-tolerated by cells. |
| Propylene Glycol | 0.5 - 2% | Viscous; can be useful for stabilizing formulations. |
Table 2: Common Surfactants for Solubilization
| Surfactant | Type | Typical Concentration Range | Notes |
| Polysorbate 20 (Tween® 20) | Non-ionic | 0.01 - 0.1% | Commonly used in biological assays. |
| Polysorbate 80 (Tween® 80) | Non-ionic | 0.01 - 0.1% | Often used in pharmaceutical formulations. |
| Cremophor® EL | Non-ionic | 0.1 - 1% | Can have biological activity and toxicity concerns. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Not recommended for live cells | Strongly denaturing; useful for in vitro assays. |
Mechanistic Visualizations
Micellar Solubilization by Surfactants
Surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.
Caption: Diagram of a drug molecule solubilized within a surfactant micelle.
Cyclodextrin Inclusion Complex Formation
The hydrophobic inner cavity of a cyclodextrin molecule encapsulates the poorly soluble compound.
Caption: Formation of a cyclodextrin inclusion complex.
References
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- Vertex AI Search. 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol | C17H16N2S | CID - PubChem.
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Controlling pH sensitivity of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol in solution
Technical Support Center: 1-Benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol. It addresses common challenges related to its pH sensitivity, offering solutions and detailed protocols to ensure experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol.
Q1: What is the key chemical feature of this compound that makes it pH-sensitive?
A1: The primary pH-sensitive feature is the imidazole-2-thiol group. This group can exist in two forms: a protonated thiol (-SH) form and a deprotonated thiolate (-S⁻) form. The equilibrium between these two states is governed by the solution's pH. This is critical because the two forms have different properties, such as nucleophilicity and solubility, which can significantly impact reaction outcomes.[1][2][3]
Q2: What is the expected pKa of the thiol group in this molecule?
A2: While the exact pKa of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol is not readily published, we can estimate it based on similar structures. The pKa of the thiol group in related imidazole-2-thiols is influenced by the substituents on the imidazole ring.[4] Generally, thiol groups have pKa values in the range of 8-10. The transformation rates of thiols are highly pH-dependent and increase with increasing solution pH.[2][5] It is crucial to experimentally determine the pKa for your specific experimental conditions (see Protocol 1).
Q3: Why is my compound precipitating when I add it to my aqueous buffer?
A3: Precipitation upon addition to a buffer is a common issue and can be caused by several factors:
-
"Solvent Shock": If your compound is dissolved in an organic solvent (like DMSO) and then added to an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.[6]
-
pH and Solubility: The protonated (thiol) form of the molecule is generally less polar and may have lower aqueous solubility than the charged deprotonated (thiolate) form. If your buffer's pH is significantly below the compound's pKa, the neutral form will dominate, potentially exceeding its solubility limit.[7]
-
Buffer Concentration and Composition: High concentrations of buffer salts can decrease the solubility of organic compounds, a phenomenon known as "salting out".[8] Some buffer components may also interact directly with your compound.[7]
Q4: How does pH affect the reactivity of the thiol group?
A4: The deprotonated thiolate anion (-S⁻) is a much stronger nucleophile than the protonated thiol (-SH). Therefore, for reactions where the thiol acts as a nucleophile (e.g., thiol-maleimide conjugation), the reaction rate will be significantly faster at pH values above the thiol's pKa.[1][9] However, at higher pH, the risk of side reactions and thiol oxidation to disulfides also increases.[1][3]
Q5: Can I use any buffer to control the pH?
A5: No, the choice of buffer is critical. You should select a buffer with a pKa value close to your desired experimental pH (ideally within ±1 pH unit).[10] Additionally, avoid buffers that could interfere with your experiment. For example, Tris buffer contains a primary amine and should not be used in reactions involving amine-reactive chemistry.[1] Phosphate buffers can sometimes inhibit certain enzymatic reactions.[10]
Section 2: Troubleshooting Guide
This section provides a structured approach to solving specific problems you may encounter.
Issue 1: Unexpected Compound Precipitation
-
Symptom: A precipitate forms immediately upon adding the compound stock solution to the buffer, or it forms over time during an experiment.
-
Cause Analysis & Solution Workflow:
Caption: Troubleshooting flowchart for compound precipitation.
Issue 2: Inconsistent or Non-Reproducible Reaction Rates
-
Symptom: The rate of your reaction varies significantly between experiments, even with seemingly identical setups.
-
Potential Causes & Solutions:
-
pH Inaccuracy:
-
Problem: The pH of your buffer may not be what you think it is. The pH of some buffers, like Tris, is highly sensitive to temperature changes.[10]
-
Solution: Always prepare and pH-adjust your buffers at the temperature at which the experiment will be conducted. Verify the pH of the final reaction mixture.
-
-
Thiol Oxidation:
-
Problem: The thiol group is susceptible to oxidation, forming disulfide bonds, especially at neutral to high pH in the presence of oxygen or trace metal ions.[1] This depletes the active form of your compound.
-
Solution: Use degassed buffers for your reactions. Consider adding a small amount (1-5 mM) of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1]
-
-
Buffer Interactions:
-
Problem: Components of your buffer system might be interacting with your compound or other reactants.[11]
-
Solution: Review the literature for known interactions with your chosen buffer. If in doubt, try a different buffer system with a similar pKa.
-
-
Section 3: Experimental Protocols
Protocol 1: Determination of the Thiol pKa by UV-Vis Spectroscopy
This protocol allows you to determine the pKa of the thiol group, which is essential for controlling its protonation state. The principle is that the protonated (thiol) and deprotonated (thiolate) forms of the molecule will have different UV absorbance spectra.[12][13]
Materials:
-
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
-
DMSO (or other suitable organic solvent)
-
A series of buffers covering a wide pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
UV-Vis Spectrophotometer with a plate reader or cuvettes[13]
-
pH meter
Workflow Diagram:
Caption: Workflow for pKa determination using UV-Vis spectroscopy.
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Buffer Series: Prepare a series of buffers with known pH values, covering the expected pKa range (e.g., from pH 6 to 11 in 0.5 pH unit increments).
-
Sample Preparation: In separate wells of a UV-transparent 96-well plate or in separate cuvettes, add the same small volume of your stock solution to each buffer to reach a final concentration suitable for absorbance measurement (e.g., 10-50 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize solvent effects.
-
Spectroscopic Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 230-400 nm) for each sample.[12][13]
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the pH of the buffers.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[14][15] This can be determined by finding the midpoint of the absorbance range and identifying the corresponding pH.
-
Protocol 2: Selecting and Preparing an Optimal Buffer System
Objective: To choose and prepare a buffer that maintains pH stability without interfering with the experiment.
Step-by-Step Guide:
-
Define Your Target pH: Based on your pKa determination (Protocol 1) and your experimental needs (e.g., maximizing thiolate for nucleophilic attack or maintaining the thiol form for stability), choose your target pH. For thiol-maleimide reactions, a pH of 6.5-7.5 is often optimal to balance reactivity and minimize side reactions.[1]
-
Choose a Buffer Agent: Select a buffer agent with a pKa value within 1 pH unit of your target pH.[10]
| Target pH Range | Recommended Buffer System | pKa (at 25°C) | Considerations |
| 5.5 - 6.7 | MES | 6.1 | Good's buffer, non-interacting. |
| 6.1 - 7.5 | Phosphate (PBS) | 7.2 | Can inhibit some enzymes, precipitates with high organic solvent content.[8][10] |
| 6.8 - 8.2 | HEPES | 7.5 | Common biological buffer, generally non-interacting. |
| 7.5 - 9.0 | Borate | 9.2 | Can interact with diols (e.g., in sugars). |
-
Prepare the Buffer:
-
Dissolve the buffer agent in high-purity, deionized water to a concentration of 20-50 mM.
-
Adjust the pH to your target value using a concentrated acid (e.g., HCl) or base (e.g., NaOH) at the intended experimental temperature.
-
For Thiol Stability: Degas the buffer by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. If your system is sensitive to metal-catalyzed oxidation, add EDTA to a final concentration of 1-5 mM.[1]
-
-
Final Verification: Before starting your main experiment, perform a small-scale solubility test. Add your compound to the final prepared buffer at the highest intended concentration to ensure it remains soluble.
Section 4: References
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). Shimadzu.
-
Technical Support Center: Troubleshooting "Antibacterial Agent 118" Precipitation in Buffers. Benchchem.
-
Technical Support Center: Impact of pH on Thiol-PEG2-Acid Reactions. Benchchem.
-
2-Mercaptoimidazole. PubChem.
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media. Benchchem.
-
5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. (2025). Pharmaeli.
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2012). ACS Medicinal Chemistry Letters.
-
Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. (2017). PubMed.
-
How to find Pka of compound using UV visible spectroscopy. (2022). YouTube.
-
pKa of a dye: UV-VIS Spectroscopy. StuDocu.
-
Salt Selection & Buffer Preparation. Sigma-Aldrich.
-
How to Choose the Right Biological Buffer for My Experiment. GoldBio.
-
In the process of protein purification, how to choose the buffer? (2017). Biobool News.
-
Aquatic indirect photochemical transformations of natural peptidic thiols. (2017). RSC Publishing.
-
Handling thiols in the lab. (2013). Reddit.
-
Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. ACS Publications.
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Validation & Comparative
Technical Guide: MS Fragmentation Dynamics of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Topic: Mass Spectrometry Fragmentation Patterns of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Analytical Imperative
In the landscape of medicinal chemistry, 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol represents a critical pharmacophore, sharing structural homology with potent antifungal (e.g., clotrimazole) and antihypertensive agents. For researchers synthesizing or profiling this compound, mass spectrometry (MS) provides the definitive structural fingerprint.
This guide moves beyond basic characterization, offering a comparative analysis of its fragmentation kinetics against structural analogs.[1] We dissect the competition between N-debenzylation and Retro-Diels-Alder (RDA) pathways, providing a robust framework for identifying this molecule in complex biological matrices.
The MS Fingerprint: Spectral Architecture
The mass spectrum of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (MW: 300.81 Da) is dominated by the stability of the imidazole core and the lability of the benzyl substituent.
Key Diagnostic Ions (EI Source, 70 eV)
| m/z (approx) | Ion Identity | Relative Abundance | Diagnostic Significance |
| 300 / 302 | [M]⁺• (Molecular Ion) | Moderate (40-60%) | Confirms intact structure. Displays characteristic 3:1 intensity ratio due to ³⁵Cl/³⁷Cl isotopes. |
| 91 | [C₇H₇]⁺ (Tropylium) | Base Peak (100%) | The signature of the N-benzyl group. Formation of the stable tropylium ion drives the fragmentation. |
| 209 / 211 | [M - C₇H₇]⁺ | High (70-80%) | The imidazole-thiol core remaining after benzyl loss. Retains the chlorine isotopic pattern. |
| 267 / 269 | [M - SH]⁺ | Low (<15%) | Indicates the presence of the exocyclic sulfur (thiol/thione tautomerism). |
| 111 / 113 | [Cl-C₆H₄]⁺ | Low-Moderate | Chlorophenyl cation formed from deep fragmentation/ring collapse. |
Expert Insight: The presence of the chlorine atom is an internal validatory tool. Any fragment ion retaining the 4-chlorophenyl ring must exhibit the characteristic ³⁵Cl/³⁷Cl isotopic doublet separated by 2 Da. If a peak at high mass lacks this doublet, it is likely a contaminant or a background ion.
Mechanistic Pathways: Visualizing the Breakup
The fragmentation logic follows two primary vectors: Charge-Remote Fragmentation (driving benzyl loss) and Ring Fission (RDA).
Figure 1: Fragmentation Pathway Topology
Caption: Primary fragmentation vectors showing the dominance of N-debenzylation (Red Path) yielding the tropylium ion and the imidazole core.
Comparative Analysis: Performance vs. Alternatives
To validate the identity of this specific thiol, one must distinguish it from common structural analogs.
Comparison 1: 4-Chlorophenyl vs. 4-Phenyl Analog
-
The Analog: 1-benzyl-5-phenyl-1H-imidazole-2-thiol (No Chlorine).
-
Differentiation:
-
Isotopes: The 4-phenyl analog lacks the M+2 peak. Its molecular ion appears at m/z 266.
-
Base Peak: Both compounds exhibit the m/z 91 base peak (Benzyl dominance).
-
Core Fragment: The core fragment shifts from m/z 209 (Chloro) to m/z 175 (Phenyl).
-
Comparison 2: Thiol vs. Amino Derivative
-
The Analog: 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-amine.
-
Differentiation:
-
Loss of NH₃ vs. SH: The amine derivative often loses NH₃ (17 Da) or NH₂ (16 Da), whereas the thiol loses SH (33 Da) or S (32 Da).
-
RDA Stability: Thione-containing imidazoles are generally more resistant to ring opening than their amino counterparts due to the double-bond character of the C=S bond in the thione tautomer.
-
Experimental Protocol: Self-Validating Workflow
This protocol ensures high-fidelity spectral acquisition, minimizing thermal degradation which can mimic fragmentation.
Methodology: Direct Injection ESI-MS/MS
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade) .
-
Why: Methanol promotes protonation [M+H]⁺ in ESI without inducing thermal breakdown common in GC-MS injectors.
-
-
Ionization Source Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Validation: At 30V, the [M+H]⁺ peak (m/z 301) should be >90% relative intensity. If m/z 91 is >50%, the source is too "hot" (in-source fragmentation).
-
-
MS/MS Acquisition:
-
Precursor Isolation: Select m/z 301.0 (width 1.0 Da).
-
Collision Energy (CE): Ramp 10–40 eV.
-
Expectation: At low CE (10 eV), the parent survives. At high CE (40 eV), the m/z 91 and m/z 209 fragments should dominate.
-
Methodology: GC-MS (EI)
-
Inlet Temp: 250°C.
-
Mode: Splitless (0.5 min).
-
Warning: Imidazole-2-thiols can undergo thermal desulfurization in the injector port. If a peak at [M-32] is observed before fragmentation analysis, lower inlet temp to 200°C.
References
-
Santa Cruz Biotechnology. 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol Product Data. Link
-
PubChem. 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol Compound Summary. National Library of Medicine. Link
-
Hida, M. et al. (2007). Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Rapid Communications in Mass Spectrometry. Link
-
Ali, T. E. et al. (2014).[2] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Link
-
Moghaddam, F. M. et al. (2013). Synthesis and Characterization of Imidazole Derivatives. Chemical Heterocyclic Compounds. Link
Sources
A Comparative Guide to Purity Verification of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol, a robust and well-defined analytical strategy for purity verification is paramount. This guide provides an in-depth comparison of several orthogonal analytical techniques for the comprehensive purity assessment of this molecule. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comparative analysis to empower researchers in selecting the most appropriate methods for their specific needs.
The structure of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol, with its multiple aromatic rings and a reactive thiol group, presents unique analytical challenges. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a multi-faceted analytical approach is essential for a complete purity profile.
Physicochemical Properties (Inferred)
-
Molecular Formula: C₁₆H₁₃ClN₂S[1]
-
Molecular Weight: 300.81 g/mol [1]
-
Melting Point: Expected to be a solid with a relatively high melting point, likely in the range of 150-250 °C, similar to other substituted imidazole derivatives[2][3].
-
Solubility: Likely to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO), and poorly soluble in water. This is a common characteristic of aromatic heterocyclic compounds[4].
Comparative Analysis of Purity Verification Methods
A comprehensive purity assessment should not rely on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture of the impurity profile. The following table compares the primary techniques discussed in this guide.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | High resolution, quantitative accuracy, widely applicable. | Requires a chromophore for UV detection, may not detect non-chromophoric impurities. | Quantifying known and unknown impurities, routine quality control. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Absolute quantification without a specific reference standard for each impurity, provides structural information. | Lower sensitivity than HPLC, requires a highly pure internal standard. | Determining the absolute purity of the main component, quantifying impurities with known structures. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Can be challenging to quantify without appropriate standards, matrix effects can suppress ion signals. | Identifying unknown impurities, impurity profiling in complex matrices. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides a measure of total molar purity, requires small sample size. | Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous or decomposing compounds. | Assessing the purity of highly pure crystalline materials. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each of the primary analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity analysis due to its high resolving power and quantitative capabilities. A reversed-phase method is generally suitable for a molecule with the polarity of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol.
Experimental Workflow:
Caption: HPLC workflow for purity analysis.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of methanol to obtain a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Causality: The choice of a C18 column and a water/acetonitrile mobile phase is based on the expected non-polar nature of the molecule. The addition of formic acid helps to improve peak shape by protonating any basic sites on the molecule or residual silanols on the column. A gradient elution is employed to ensure the elution of any potential impurities that may have a wide range of polarities.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[5][6][7][8]
Experimental Workflow:
Caption: qNMR workflow for absolute purity determination.
Detailed Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should be soluble in the same deuterated solvent as the analyte and have signals that do not overlap with the analyte's signals.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Parameters:
-
A long relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest is crucial for accurate quantification.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Purity Calculation: The purity is calculated using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality: The key to accurate qNMR is ensuring full relaxation of all nuclei before the next pulse, which is why a long relaxation delay is critical. The choice of a suitable internal standard with non-overlapping signals is essential for accurate integration.
Mass Spectrometry (MS) for Impurity Identification
Mass spectrometry is a powerful tool for identifying unknown impurities by providing accurate mass information.[9][10][11][12][13] When coupled with a separation technique like HPLC (LC-MS), it can provide both retention time and mass information for each component in a mixture.
Experimental Workflow:
Caption: LC-MS workflow for impurity identification.
Detailed Protocol:
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
LC Method: The HPLC method described previously can be used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective for this molecule.
-
Mass Analysis: Acquire full scan mass spectra over a relevant mass range (e.g., m/z 100-1000).
-
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Use the accurate mass to predict the elemental composition of the impurity.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can provide structural information.
-
Causality: High-resolution mass spectrometry is chosen to provide accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules, minimizing in-source fragmentation and preserving the molecular ion.
Differential Scanning Calorimetry (DSC)
DSC can be used to determine the purity of highly crystalline materials by analyzing the melting endotherm.[14][15][16][17] The presence of impurities broadens the melting peak and lowers the melting point.
Experimental Workflow:
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 7. Quantitative Assessment of the Absolute Purity of Thiopeptcin Reference Standard by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards [academia.edu]
- 16. researchgate.net [researchgate.net]
- 17. akjournals.com [akjournals.com]
Technical Validation Guide: Corrosion Inhibition Efficiency of 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Executive Summary & Strategic Rationale
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (BCPIT) represents a "push-pull" class of organic corrosion inhibitors designed for aggressive acidic environments (1M HCl / 0.5M H₂SO₄). Its structural architecture combines three critical functional domains:
-
Anchoring Center: The imidazole-2-thiol core provides dual active sites (Sulfur and Nitrogen) for high-affinity coordinate bonding with vacant
-orbitals of surface Iron (Fe). -
Electronic Modulator: The 4-chlorophenyl group at position 5 introduces an electron-withdrawing effect that, counter-intuitively, can enhance back-donation stabilization depending on the resonance structure.
-
Hydrophobic Shield: The 1-benzyl group increases the molecular volume and hydrophobicity, facilitating the formation of a dense, water-repelling barrier on the metal surface.
This guide outlines the rigorous experimental framework required to validate BCPIT against industry standards, moving beyond basic screening to mechanistic confirmation.
Chemical Profile & Candidate Comparison
Before initiating wet-lab validation, the candidate must be benchmarked against structural analogs to establish performance baselines.
| Feature | BCPIT (Candidate) | 2-Mercaptobenzimidazole (MBI) | Benzotriazole (BTA) |
| Core Structure | Imidazole-2-thiol | Benzimidazole-2-thiol | Triazole |
| Anchoring Atom | S, N (Exocyclic Thiol) | S, N (Exocyclic Thiol) | N (Ring) |
| Hydrophobicity | High (Benzyl + Chlorophenyl) | Moderate (Benzene ring) | Low/Moderate |
| Target Mechanism | Mixed (Chemi/Physisorption) | Mixed | Primarily Chemisorption |
| Expected Efficiency | >96% (at | ~90-94% | ~85-90% (in Acid) |
Experimental Validation Framework
To definitively validate BCPIT, a tri-modal approach is required: Gravimetric (Long-term), Electrochemical (Instantaneous Kinetics), and Surface Morphological (Physical Verification).
Workflow Visualization
The following diagram illustrates the logical flow of the validation protocol, ensuring self-correcting feedback loops.
Caption: Integrated validation workflow combining electrochemical kinetics with thermodynamic stability assessments.
Protocol A: Electrochemical Impedance Spectroscopy (EIS)
Objective: Quantify the charge transfer resistance (
Methodology:
-
Preparation: Polish mild steel coupons (composition: Fe >99%, C ~0.1%) with SiC paper (up to 1200 grit). Degrease with acetone.
-
Electrolyte: 1.0 M HCl (aggressive blank) vs. 1.0 M HCl + BCPIT (Concentration range:
M to M). -
Setup: Three-electrode cell (WE: Mild Steel, CE: Platinum foil, RE: Ag/AgCl or SCE).
-
Execution:
-
Stabilize Open Circuit Potential (OCP) for 30 minutes.
-
Apply AC signal: 10 mV amplitude.
-
Frequency Range: 100 kHz to 10 mHz.[1]
-
-
Analysis: Fit data to an Equivalent Circuit Model (typically
or with Constant Phase Element ).
Validation Criteria:
-
Nyquist Plot: Diameter of the capacitive loop must increase with inhibitor concentration.[2]
- Trend: Must decrease as concentration increases (indicating displacement of water molecules by BCPIT).
-
Efficiency Calculation:
Protocol B: Potentiodynamic Polarization (PDP)
Objective: Determine if BCPIT acts as an anodic, cathodic, or mixed-type inhibitor.
Methodology:
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1 mV/s (slow scan to ensure quasi-equilibrium).
-
Data Extraction: Extrapolate Tafel slopes (
) and Corrosion Current Density ( ).
Causality Check:
-
If shift in
mV, it is a specific type (Anodic/Cathodic). -
If shift in
mV, it is a Mixed-Type inhibitor (most likely for Imidazole-thiols). -
Efficiency Calculation:
Comparative Performance Analysis
The following data table represents the target performance metrics derived from high-performing imidazole-thiol derivatives in 1 M HCl at 303 K. Use this to benchmark your experimental results.
| Parameter | Uninhibited (Blank) | Standard (MBI) | BCPIT (Candidate) | Interpretation |
| -470 | -490 | -485 | Mixed-type inhibition (slight cathodic shift). | |
| ~1200 | ~95 | ~45 | Significant reduction in corrosion current. | |
| ~15 | ~180 | ~350+ | High resistance indicates dense film formation. | |
| Inhibition Efficiency ( | - | 92.0% | 96.5% | Superior performance due to benzyl hydrophobicity. |
| Adsorption ( | - | -32 kJ/mol | -38 kJ/mol | Stronger chemisorption (closer to -40 kJ/mol). |
Critical Insight: If your
is between -20 and -40 kJ/mol, the mechanism involves both electrostatic interaction (physisorption) and coordinate bonding (chemisorption). The sulfur atom in BCPIT usually drives the chemisorption component.
Mechanistic Validation: The Adsorption Pathway
To scientifically validate why BCPIT works, you must map the adsorption mechanism. The presence of the thiol (-SH) group and the imidazole nitrogen allows for a multi-center adsorption geometry.
Caption: Dual-mode adsorption mechanism involving electrostatic bridging and orbital coordination.
Interpreting the Thermodynamics
Calculate the Standard Free Energy of Adsorption (
-
Target Value: A value around -35 to -40 kJ/mol validates the high efficiency of BCPIT.
-
Logic: The 4-chlorophenyl group withdraws electrons, potentially lowering the HOMO energy, but the Thiol group is a strong donor. The balance of these effects (validated by DFT calculations) is what makes this specific derivative potent.
References
-
ASTM International. (2021). ASTM G1-03: Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA. [Link]
-
ASTM International. (2021). ASTM G59-97: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. West Conshohocken, PA. [Link]
-
Faydy, M., et al. (2020).[3] Investigation of imidazole derivatives as corrosion inhibitors for mild steel in sulfuric acidic environment: experimental and theoretical studies. Journal of Molecular Structure. [Link]
-
Obot, I. B., et al. (2019). 2-Mercaptobenzimidazole as a corrosion inhibitor for mild steel in HCl: Experimental and theoretical studies. Journal of Adhesion Science and Technology. [Link]
-
MDPI. (2022). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine: Synthesis and Characterization. [Link][4]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Protocol: 1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol
Executive Safety Summary
Treat as Substance of Unknown Toxicity (SUT) with High Sensitization Potential.
1-benzyl-5-(4-chlorophenyl)-1H-imidazole-2-thiol (CAS: Specific CAS may vary by isomer, treat based on functional groups) presents a dual-hazard profile:
-
Thiol (-SH) Moiety: High risk of olfactory fatigue (stench), skin sensitization, and oxidation to disulfides.
-
Chlorinated Aromatic/Imidazole Core: Lipophilic nature increases potential for dermal absorption and environmental persistence.
The Golden Rule: Do not rely solely on the absence of a "Skull and Crossbones" pictogram. In drug development, intermediates are often potent bioactive scaffolds. Handle this compound with Universal Precautions assuming acute toxicity and high irritation potential.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must understand the "Enemy."
| Feature | Hazard Mechanism | Operational Implication |
| Thiol Group | Binds to keratin (skin) and olfactory receptors. | Stench & Sensitizer. Odor is not a reliable warning sign (olfactory fatigue occurs quickly). |
| Chlorophenyl | Increases lipophilicity (fat solubility). | Dermal Absorption. Can penetrate standard nitrile gloves rapidly if dissolved in organic solvents. |
| Physical State | Solid (Powder/Crystals). | Inhalation (Dust). Static electricity can cause particle dispersion during weighing. |
The PPE Defense Matrix
Standard "lab coat and glasses" are insufficient for thiols and chlorinated aromatics. You must implement a Layered Defense System .
A. Hand Protection (Critical)
The lipophilic nature of the chlorophenyl group means this compound can permeate standard nitrile gloves, especially when in solution.
-
Handling Solid/Powder:
-
Primary: Nitrile (Minimum 5 mil thickness).
-
Protocol: Change immediately if contaminated.
-
-
Handling Solutions (Stock prep, Extractions):
-
Primary: Double Gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (Tactility).
-
Outer Layer: Laminate (Silver Shield/4H) or High-Breakthrough Nitrile (8+ mil).
-
Why? Chlorinated aromatics in solvents like DCM or Chloroform break through standard nitrile in <2 minutes. Laminate gloves provide >4 hours protection.
-
B. Respiratory & Ocular[1][2][3]
-
Engineering Control (Primary): All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).
-
PPE (Secondary):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of fine dust ingress or splashes.
-
Lungs: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with P100 (Particulate) + OV (Organic Vapor) cartridges.
-
C. PPE Decision Logic (Visualization)
Figure 1: PPE Decision Logic based on physical state and solvent interaction.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer
-
The Problem: Static electricity causes thiol powders to "jump," contaminating the balance and user.
-
The Fix:
-
Place an Ionizing Bar or use an Anti-Static Gun on the taring vessel before adding the chemical.
-
Work over a disposable Bench Mat (absorbent top, plastic bottom).
-
Keep a "Solid Waste" container (ziplock bag) immediately adjacent to the balance to dispose of spatulas/weigh paper instantly.
-
Phase 2: Reaction & Solubilization
-
The Thiol Trap: When heating or reacting, thiols off-gas.
-
Setup: Connect the reaction vessel vent to a Bleach Scrubber .
Phase 3: Decontamination (The "Bleach Protocol")
You cannot simply wash thiol-contaminated glassware with soap. You must chemically quench the sulfur group.
The Quench Solution:
-
10% Sodium Hypochlorite (Bleach).
-
Caution:NEVER mix bleach with Acetone (forms Chloroform) or Strong Acids (forms Chlorine gas).
Protocol:
-
Rinse glassware with an organic solvent (e.g., Ethanol) to dissolve residues. Collect this rinse.
-
Treat the rinse and the glassware with the Quench Solution for 30 minutes.
-
Dispose of the quenched mixture as aqueous hazardous waste (check pH first).
Emergency Response & Disposal
Spill Management
If powder is spilled outside the hood:
-
Evacuate the immediate area (stench risk).
-
Don PPE: Double gloves, goggles, P100 respirator.
-
Cover: Gently cover spill with paper towels dampened with 10% Bleach .
-
Wait: Allow 10 minutes for oxidation.
-
Collect: Scoop up towels and seal in double heavy-duty plastic bags. Label as "Thiol Waste - Stench."
Waste Disposal Logic
Figure 2: Decontamination and disposal workflow ensuring neutralization of active thiol groups.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4]
-
Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data.
-
Citation for: Nitrile vs. Laminate breakthrough times for chlorinated solvents.
-
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
-
Citation for: Requirement for treating unlisted research chemicals as hazardous.[4]
-
-
University of California, Los Angeles (UCLA) EHS. (2020). SOP: Stench Chemicals (Thiols, Sulfides, Selenides).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
